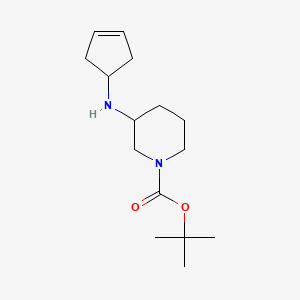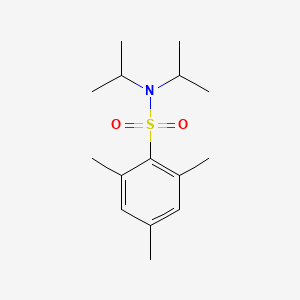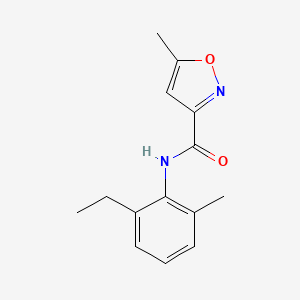
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. CP-47,497 has been shown to have a high affinity for CB1 receptors, making it a valuable tool for scientific research.
Mecanismo De Acción
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of CB1 receptors by Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate leads to a variety of physiological effects, including modulation of pain perception, appetite regulation, and mood regulation. CB1 receptors are also involved in the regulation of neurotransmitter release, including the release of dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, appetite regulation, and mood regulation. It has also been shown to affect the release of neurotransmitters, including dopamine, serotonin, and glutamate. Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate has been shown to have a high affinity for CB1 receptors, making it a valuable tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The high affinity of Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate for CB1 receptors makes it a valuable tool for scientific research. However, its potency and potential for abuse also make it a potential hazard in the laboratory. Careful handling and storage are necessary to ensure the safety of researchers working with Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate.
Direcciones Futuras
There are many potential future directions for research involving Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate. One area of research could focus on the development of new synthetic cannabinoids with potential therapeutic applications. Another area of research could focus on the role of CB1 receptors in the regulation of other physiological processes, such as inflammation and immune function. Additionally, more research is needed to fully understand the potential risks and benefits of synthetic cannabinoids like Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate.
Métodos De Síntesis
The synthesis of Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate involves several steps, including the condensation of piperidine-1-carboxylic acid with tert-butyl 3-bromocyclopent-2-en-1-ylcarbamate, followed by deprotection of the tert-butyl group with trifluoroacetic acid. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the central nervous system. It has been used to investigate the role of CB1 receptors in pain modulation, appetite regulation, and mood regulation. Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate has also been used to study the pharmacology of other synthetic cannabinoids and to develop new compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(11-17)16-12-7-4-5-8-12/h4-5,12-13,16H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYISIRSXXRRFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)



![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)



![[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636089.png)